Cas no 109384-19-2 (n-Boc-4-hydroxypiperidine)

n-Boc-4-hydroxypiperidine 化学的及び物理的性質
名前と識別子
-
- N-Boc-4-Piperidinol
- RARECHEM AH CK 0055
- TERT-BUTYL 4-HYDROXYPIPERIDINE-1-CARBOXYLATE
- TERT-BUTYL 4-HYDROXY-1-PIPERIDINECARBOXYLATE
- N-(TERT-BUTOXYCARBONYL)-4-HYDROXYPIPERIDINE
- N-(TERT-BUTOXYCARBONYL)-4-PIPERIDINOL
- N-BOC-4-HYDROXYPIPERIDINE
- N-BOC-4-HYDROXYLPIPERIDINE
- 1-PIPERIDINECARBOXYLIC ACID, 4-HYDROXY-,1,1-DIMETHYLETHYL ESTER
- 1-TERT-BUTOXYCARBONYL-4-PIPERIDINOL
- 1-(TERT-BUTOXYCARBONYL)-4-HYDROXYPIPERIDINE
- 1-BOC-4-PIPERIDINOL
- 1-BOC-4-HYDROXYPIPERIDINE
- 4-HYDROXY-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- BOC-(4-HYDROXY)-PIPERIDINE
- 1-N-Boc-4-hydroxypiperidine
- N-tert-Butoxycarbonyl-4-hydroxypiperidine
- : N-BOC-4-Hydroxypiperidine
- 1-Boc -4-hydroxypeiperidine
- 1-Boc-4-Hydroxylpiperidine
- 1-Bocpiperidin-4-ol
- N-BOC-4-Hydroxypiper
- N-Boc-4hydropiperidine
- n-boc-4-hydroxy piperidine
- 1-Boc-4-Hydroxy-piperidine
- 1-tert-Butoxycarbonyl-4-hydroxypiperidine
- 4-hydroxy-n-boc-piperidine
- N-Boc-4-hydroxy-piperidine
- 1-piperidinecarboxylic acid, 4-hydroxy-, 1,1-dimethylethyl es
- 1-piperidinecarboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester
- 1-(tert-buty
- Boc-(4-hydroxy)piperidine
- 1-(tert-butyloxycarbonyl
- t-butyl-4-hydroxy-1-piperidinecarboxylate
- 4-hydroxypiperidine, n-boc protected
- 4-Hydroxy-piperidine-1-carboxylic-acid tert-butyl ester
- AM20080047
- N-Boc 4-piperidinol
- EN300-27439
- 4-hydroxy-piperidine-1-carboxylic acid t-butyl ester
- 1-tert-butyloxycarbonyl-4-hydroxy-piperidine
- tert-butyl 4 hydroxypiperidine-1-carboxylate
- 1-(tert-butyloxycarbonyl)-4-piperidinol
- 1-tert-butoxycarbonylpiperidin-4-ol
- tert.butyl-4-hydroxypiperidine-1-carboxylate
- 4-hydroxy-piperidine-1-carboxylic acid-tert-butylester
- PWQLFIKTGRINFF-UHFFFAOYSA-N
- 1-N-Boc-4-hydroxy-piperidine
- 109384-19-2
- N-(tert-Butoxycarbonyl)-piperidin-4-ol
- tert-butyl-4-hydroxy-1-piperidinecarboxylate
- tert-butyl-4-hydroxy-1-piperidine carboxylate
- 1-Boc-piperidin-4-ol
- t-butyl 4-hydroxypiperidine-1-carboxylate
- 1-t-butoxycarbonylpiperidine-4-ol
- tert-butyl 4-hydroxypiperidin-1-carboxylate
- N-Boc4-hydroxypiperidine
- 4-hydroxy-1-t-butoxycarbonylpiperidine
- 1-Tert-butoxycarbonyl-4-hydroxy-piperidine
- BB 0254792
- InChI=1/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-8(12)5-7-11/h8,12H,4-7H2,1-3H
- VU0510739-1
- 1(tert-Butoxycarbonyl)piperidin-4-ol
- N-tert-butoxycarbonyl-4-hydroxy-piperidine
- N-tert-butoxycarbonylpiperidin-4-ol
- N-tert-butoxycarbonyl 4-hydroxypiperidine
- IDI1_011660
- Maybridge3_000273
- 4-hydroxy-1-Bocpiperidine
- tert-butyl -4-hydroxypiperidine-1-carboxylate
- AC-2551
- 1,1-dimethylethyl 4-hydroxypiperidinecarboxylate
- Z111782472
- 4-hydroxypiperidine-1-carboxylic acid t-butyl ester
- 4-Hydroxypiperidine-1-carboxylic acid tert-butyl ester
- N-tert-Butoxycarbonyl-4- Hydroxypiperidine
- 4-Hydroxy-piperidine-1-carboxylic acid tert-butyl-ester
- 4-hydroxy-1-boc-piperidine
- 4-hydroxypiperidine-1-car-boxylic-acid-tert-butyl ester
- CS-M0052
- 1-Boc-4-hydroxypiperidine, 97%
- 1-boc-4-hydroxy piperidine
- tert-BUTOXYCARBONYL-4-HYDROXY-PIPERIDINE
- Q-101209
- 1-tert-butyloxycarbonyl-4-hydroxypiperidine
- CCG-236453
- 4-hydroxy-1-tert-butoxycarbonylpiperidine
- 1-t-butoxycarbonyl-4-hydroxypiperidine
- BCP23228
- HY-75026
- 1,1-DIMETHYLETHYL 4-HYDROXYPIPERIDINE-1-CARBOXYLATE
- tert-butyl 4-(hydroxy)piperidin-1-carboxylate
- tert-butyl 4-hydroxypiperidin-1-ylcarboxylate
- 1-tert-butoxycarbonyl4-hydroxy-piperidine
- FT-0642678
- PS-5411
- tert-butyl 4-hydroxy-1-piperidine carboxylate
- 1-tertbutoxycarbonyl-4-hydroxypiperidine
- N-(t-butoxycarbonyl)4-hydroxypiperidine
- tert.butyl 4-hydroxypiperidine-1-carboxylate
- AB1263
- SY001987
- tert. butyl 4-hydroxypiperidine-1-carboxylate
- MFCD01075174
- N-tert-butyloxycarbonyl-4-piperidinol
- 4-hydroxy-1-piperidinecarboxylic acid tert-butyl ester
- F3146-0160
- 4-hydroxy-N-(t-butoxycarbonyl)piperidine
- tert-butyl-4-hydroxypiperidine-1-carboxylate
- (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-
- tert-butyl 4-hydroxy-piperidinecarboxylate
- AKOS000499733
- 1-t-Butoxycarbonyl-4-piperidinol
- tert-butoxycarbonyl-4-hydroxypiperidine
- 1-t-butyloxycarbonylpiperidin-4-ol
- 4-hydroxy-n-boc piperidine
- 4-Hydroxy-piperdine-1-carboxylic acid tert-butyl ester
- tert-butoxycarbonylpiperidin-4-ol
- t-butyl 4-hydroxy-1-piperidinecarboxylate
- B2671
- 4-HYDROXY-1-(TERT-BUTOXYCARBONYL)PIPERIDINE
- DTXSID40349203
- tert-butyl 4-hydroxy-1-piperidine-carboxylate
- 1,1-dimethylethyl 4-hydroxy-1-piperidinecarboxylate
- N-t-butoxycarbonyl-4-hydroxypiperidine
- tert-butyl (4-hydroxy)-piperidine-1-carboxylate
- 4-hydroxy-piperidin-1-carboxylic acid tert-butyl ester
- tert-Butyl 4-hydroxytetrahydro-1(2H)-pyridinecarboxylate
- 1-tert-butoxycarbonylpiperidine-4-ol
- tert-butyl 4-hydroxy-piperidine-1-carboxylate
- tert-butyl 4-hydroxy-1-piperdinecarboxylate
- 1-N-t-butyloxycarbonyl-4-hydroxypiperidine
- n-(tert-butoxycarbonyl)-piperidin4-ol
- HMS1431M09
- 1-N-Boc-4-hydroxypiperdine
- N-(tert-butyloxy-carbonyl)-4-piperidinol
- t-butyl-4-hydroxy-1-piperidine carboxylate
- 1-(tert-butyloxycarbonyl)-4-hydroxypiperidine
- tert-Butyl-4-hydroxy-1-piperidine-carboxylate
- N-(t-butoxycarbonyl)-4-piperidinol
- 1-(t-butyloxycarbonyl)-4-piperidinol
- 1-Boc-piperidine-4-ol
- N-BOC 4-hydroxypiperidine
- 2-methylpropan-2-yl 4-hydroxypiperidine-1-carboxylate
- tert-butyl 4-hydroxy-1--piperidinecarboxylate
- SCHEMBL47319
- tert-butyl 4-hydroxypiperidine carboxylate
- PB29134
- N-(tert-butyloxycarbonyl)-4-piperidinol
- 4-hydroxy-boc-piperidine
- DB-004069
- NS00023519
- tert-Butyl 4-hydroxylpiperidine-1-carboxylate
- N-(tert-Butyloxycarbonyl)-4-hydroxypiperidine
- BBL029147
- 1-(tert-Butyloxycarbonyl)piperidin-4-ol
- VFT42CH8U4
- ALBB-037312
- STL065851
- n-Boc-4-hydroxypiperidine
-
- MDL: MFCD01075174
- インチ: 1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-8(12)5-7-11/h8,12H,4-7H2,1-3H3
- InChIKey: PWQLFIKTGRINFF-UHFFFAOYSA-N
- ほほえんだ: O(C(N1CCC(CC1)O)=O)C(C)(C)C
- BRN: 7202094
計算された属性
- せいみつぶんしりょう: 201.136493g/mol
- ひょうめんでんか: 0
- XLogP3: 1
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 回転可能化学結合数: 2
- どういたいしつりょう: 201.136493g/mol
- 単一同位体質量: 201.136493g/mol
- 水素結合トポロジー分子極性表面積: 49.8Ų
- 重原子数: 14
- 複雑さ: 202
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: White to Yellow Solid
- 密度みつど: 1.107
- ゆうかいてん: 61-65 °C (lit.)
- ふってん: 292.3℃ at 760 mmHg
- フラッシュポイント: 130.6℃
- 屈折率: 1.495
- PSA: 49.77000
- LogP: 1.31610
- ようかいせい: 未確定
n-Boc-4-hydroxypiperidine セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36-S37/39
-
危険物標識:
- 危険レベル:IRRITANT
- セキュリティ用語:S26;S37/39
- リスク用語:R36/37/38
- ちょぞうじょうけん:Inert atmosphere,2-8°C
n-Boc-4-hydroxypiperidine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
n-Boc-4-hydroxypiperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27439-0.5g |
tert-butyl 4-hydroxypiperidine-1-carboxylate |
109384-19-2 | 95.0% | 0.5g |
$21.0 | 2025-03-21 | |
AstaTech | AB1263-5/G |
N-BOC-4-HYDROXYPIPERIDINE |
109384-19-2 | 95% | 5g |
$15 | 2023-09-16 | |
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0467559443-25g |
n-Boc-4-hydroxypiperidine |
109384-19-2 | 98%(GC) | 25g |
¥ 108.2 | 2024-07-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1016494-100g |
N-Boc-4-hydroxypiperidine |
109384-19-2 | 98% | 100g |
¥136.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1016494-1kg |
N-Boc-4-hydroxypiperidine |
109384-19-2 | 98% | 1kg |
¥1440.00 | 2024-08-09 | |
Enamine | EN300-27439-5.0g |
tert-butyl 4-hydroxypiperidine-1-carboxylate |
109384-19-2 | 95.0% | 5.0g |
$29.0 | 2025-03-21 | |
Enamine | EN300-27439-10.0g |
tert-butyl 4-hydroxypiperidine-1-carboxylate |
109384-19-2 | 95.0% | 10.0g |
$32.0 | 2025-03-21 | |
abcr | AB467476-25 g |
tert-Butyl 4-hydroxypiperidine-1-carboxylate, min. 95%; . |
109384-19-2 | 25g |
€78.90 | 2023-05-18 | ||
Life Chemicals | F3146-0160-5g |
tert-butyl 4-hydroxypiperidine-1-carboxylate |
109384-19-2 | 95% | 5g |
$60.0 | 2023-09-06 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015956-25g |
n-Boc-4-hydroxypiperidine |
109384-19-2 | 98% | 25g |
¥43 | 2024-05-26 |
n-Boc-4-hydroxypiperidine サプライヤー
n-Boc-4-hydroxypiperidine 関連文献
-
Lu Xiong,Chao Gao,Yao-Jie Shi,Xin Tao,Juan Rong,Kun-Lin Liu,Cui-Ting Peng,Ning-Yu Wang,Qian Lei,Yi-Wen Zhang,Luo-Ting Yu,Yu-Quan Wei RSC Adv. 2018 8 11163
-
Jiaoyan Li,Yingmiao Ma,Zheng Wang,Qingbin Liu,Gregory A. Solan,Yanping Ma,Wen-Hua Sun Dalton Trans. 2018 47 8738
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Wenya Wang,Shengzheng Wang,Guoqiang Dong,Yang Liu,Zizhao Guo,Zhenyuan Miao,Jianzhong Yao,Wannian Zhang,Chunquan Sheng Med. Chem. Commun. 2011 2 1066
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4. Piperidine carbamate peptidomimetic inhibitors of the serine proteases HGFA, matriptase and hepsinVishnu C. Damalanka,Scott A. Wildman,James W. Janetka Med. Chem. Commun. 2019 10 1646
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Xueji Ma,Liujie Wang,Xiaoqing Meng,Wenbo Li,Qin Wang,Yuke Gu,Lingna Qiu Org. Biomol. Chem. 2023 21 6693
-
Guoxin Wang,Longjian Chen,Tongmei Xian,Yujie Liang,Xintao Zhang,Zhen Yang,Ming Luo Org. Biomol. Chem. 2014 12 8048
-
Mark D. Rackham,Zhiyong Yu,James A. Brannigan,William P. Heal,Daniel Paape,K. Victoria Barker,Anthony J. Wilkinson,Deborah F. Smith,Robin J. Leatherbarrow,Edward W. Tate Med. Chem. Commun. 2015 6 1761
n-Boc-4-hydroxypiperidineに関する追加情報
N-Boc-4-hydroxypiperidine: A Key Intermediate in Modern Pharmaceutical Synthesis
N-Boc-4-hydroxypiperidine (CAS No. 109384-19-2) is a versatile and highly valuable intermediate in the field of pharmaceutical synthesis. Its unique structural properties make it an essential building block for the development of various therapeutic agents, particularly in the realm of central nervous system (CNS) drugs and bioactive molecules. This compound, characterized by its piperidine ring substituted with a Boc (tert-butoxycarbonyl) protecting group and a hydroxyl functional group at the 4-position, has garnered significant attention due to its role in facilitating complex synthetic pathways.
The significance of N-Boc-4-hydroxypiperidine lies in its ability to serve as a precursor for numerous pharmacologically active compounds. The Boc group provides stability and protection during synthetic processes, allowing for selective modification at other positions on the molecule. This feature is particularly crucial in multi-step syntheses where functional groups need to be manipulated without affecting others. The hydroxyl group at the 4-position further enhances its utility, as it can participate in various chemical reactions such as acylation, alkylation, and etherification, enabling the construction of diverse molecular architectures.
Recent advancements in medicinal chemistry have highlighted the importance of N-Boc-4-hydroxypiperidine in the development of novel drugs. For instance, researchers have leveraged this intermediate to synthesize potent neurokinin-1 (NK1) receptor antagonists, which are being explored for their potential in treating chemotherapy-induced nausea and vomiting (CINV). The NK1 receptor is a key target in this context, and compounds derived from N-Boc-4-hydroxypiperidine have shown promising results in preclinical studies. These findings underscore the compound's role in addressing unmet medical needs.
In addition to its applications in CNS drug development, N-Boc-4-hydroxypiperidine has found utility in other therapeutic areas. For example, it has been utilized in the synthesis of antiviral agents and anti-inflammatory drugs. The ability to modify the piperidine core while maintaining the integrity of the Boc-protected hydroxyl group allows for fine-tuning of pharmacokinetic properties, such as solubility and metabolic stability. This flexibility is critical for optimizing drug candidates for clinical use.
The synthesis of N-Boc-4-hydroxypiperidine itself is a testament to the ingenuity of modern organic chemistry. While several synthetic routes have been reported, recent methodologies have focused on improving yield and reducing environmental impact. For instance, catalytic hydrogenation techniques have been employed to enhance selectivity and minimize byproduct formation. Such innovations not only streamline the production process but also align with global efforts to promote sustainable chemistry practices.
The chemical properties of N-Boc-4-hydroxypiperidine make it an attractive candidate for further research and development. Its stability under various reaction conditions, coupled with its reactivity at multiple sites, allows for extensive structural diversification. This has fueled interest among academic and industrial researchers who are continuously exploring new applications for this compound. As our understanding of biological targets advances, so too does the demand for sophisticated intermediates like N-Boc-4-hydroxypiperidine.
Looking ahead, the future prospects for N-Boc-4-hydroxypiperidine appear bright. With ongoing research into novel therapeutic modalities, this compound is likely to remain a cornerstone in pharmaceutical synthesis. Its role in facilitating complex molecular constructions ensures that it will continue to be a valuable asset for chemists and pharmacologists alike. As new synthetic strategies are developed and discovered, we can expect even more innovative applications to emerge from this versatile intermediate.
109384-19-2 (n-Boc-4-hydroxypiperidine) 関連製品
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